molecular formula C22H23N5O5 B11585065 N-[2-(morpholin-4-yl)ethyl]-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

N-[2-(morpholin-4-yl)ethyl]-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No.: B11585065
M. Wt: 437.4 g/mol
InChI Key: HEXLTUDFMAKMQV-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative, which can be achieved by reacting morpholine with an appropriate alkylating agent.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a suitable aromatic compound is treated with a nitrating agent such as nitric acid.

    Formation of the Phthalazinone Moiety: The phthalazinone ring is synthesized through a cyclization reaction involving a suitable precursor.

    Final Coupling Reaction: The final step involves coupling the morpholine derivative with the nitrophenyl-phthalazinone intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar morpholine moiety but differs in its triazine core.

    N-Ethyl-2-morpholin-4-ylethanamine: This compound shares the morpholine and ethyl groups but lacks the nitrophenyl and phthalazinone moieties.

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide is unique due to its combination of a morpholine ring, a nitrophenyl group, and a phthalazinone moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H23N5O5

Molecular Weight

437.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide

InChI

InChI=1S/C22H23N5O5/c28-20(23-8-9-25-10-12-32-13-11-25)15-26-22(29)19-7-2-1-6-18(19)21(24-26)16-4-3-5-17(14-16)27(30)31/h1-7,14H,8-13,15H2,(H,23,28)

InChI Key

HEXLTUDFMAKMQV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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